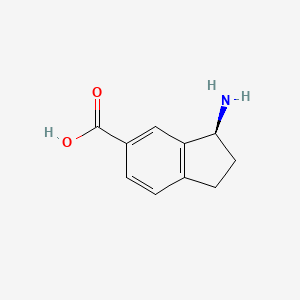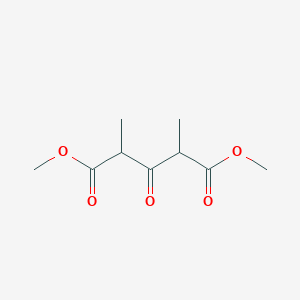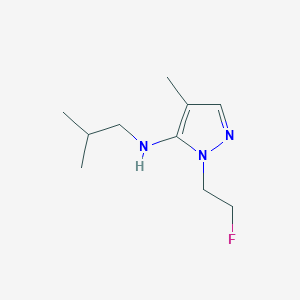![molecular formula C11H15F2N5 B11745090 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンは、その独特の化学構造と潜在的な用途により、さまざまな科学分野で注目されている化合物です。この化合物は、メチルアミン架橋によって結合された、ジフルオロメチル基を持つピラゾール環と、エチル基を持つピラゾール環の2つのピラゾール環を特徴としています。これらの官能基の存在は、化学、生物学、産業における研究の貴重な対象となる、独特の化学的特性を付与します。
準備方法
合成経路および反応条件
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチの1つは、個々のピラゾール環の調製から始まります。ジフルオロメチルピラゾールは、適切な前駆体を制御された条件下でジフルオロメチル化剤と反応させることにより合成することができます。同様に、エチルピラゾールは、エチル化剤を使用して調製することができます。
ピラゾール環が合成されると、それらはメチルアミン架橋を介して結合されます。このステップは、ピラゾール誘導体をメチルアミン源と反応させることを伴い、多くの場合、目的の生成物の形成を促進するために触媒条件下で行われます。温度、溶媒、触媒などの反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、効率とコスト効率を確保するために、工業グレードの試薬と機器の使用が含まれます。連続フローリアクターと自動化システムは、多くの場合、生産プロセスを合理化し、一貫した品質を維持するために使用されます。
化学反応の分析
反応の種類
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができ、化合物の還元型をもたらします。
置換: この化合物は、ピラゾール環の官能基が他の基に置き換わる置換反応に関与することができます。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。
一般的な試薬と条件
これらの反応は、効率的に進行するために、特定の試薬と条件を必要とするのが一般的です。たとえば、酸化反応は酸性または塩基性条件を必要とする場合がありますが、還元反応はしばしば無水溶媒と不活性雰囲気を必要とします。置換反応は、触媒や特定の溶媒の存在によって促進され、反応性を高める場合があります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。酸化反応は、ヒドロキシル化またはカルボニル化誘導体を生成する場合がありますが、還元反応は、アミンまたはアルカン誘導体を生成します。
科学研究の用途
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンは、幅広い科学研究用途を持っています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。その独特の構造は、新しい化学反応とメカニズムの探求を可能にします。
生物学: 生物学的研究において、この化合物は、生物活性分子の可能性について研究されています。酵素阻害または受容体結合などの特性を示す可能性があり、薬物開発の候補となります。
医学: この化合物の潜在的な治療効果は、医薬品化学で調査されています。それは、特定の疾患を標的とする新しい医薬品の開発のためのリード化合物として役立つ可能性があります。
産業: 産業用アプリケーションでは、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を変化させて下流効果を誘発する可能性があります。ジフルオロメチル基とエチル基は、化合物の結合親和性と特異性を決定する上で重要な役割を果たします。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似の化合物との比較
類似の化合物
- {[1-(メチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミン
- {[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-メチル-1H-ピラゾール-3-イル)メチル]アミン
- {[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-4-イル)メチル]アミン
ユニークさ
{[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]メチル}[(1-エチル-1H-ピラゾール-3-イル)メチル]アミンは、ピラゾール環にジフルオロメチル基とエチル基の両方が存在することによって際立っています。この独特の組み合わせは、強化された安定性と特定の反応性など、独特の化学的特性を付与し、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- {[1-(methyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine stands out due to the presence of both difluoromethyl and ethyl groups on the pyrazole rings. This unique combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
特性
分子式 |
C11H15F2N5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-5-3-9(15-17)7-14-8-10-4-6-18(16-10)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
InChIキー |
ZTKODOBSGUOPLX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)


![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)


